molecular formula C8H6INO B13025222 5-Iodo-3-methylbenzo[d]isoxazole

5-Iodo-3-methylbenzo[d]isoxazole

Cat. No.: B13025222
M. Wt: 259.04 g/mol
InChI Key: IQOBVXAOTLZXKT-UHFFFAOYSA-N
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Description

5-Iodo-3-methylbenzo[d]isoxazole is a high-value halogenated heterocyclic building block designed for advanced medicinal chemistry and drug discovery research. Compounds featuring the benzo[d]isoxazole scaffold are recognized for their significant role in developing novel therapeutic agents . This specific iodo-derivative is structurally analogous to key intermediates used in synthesizing Alkenyldiarylmethanes (ADAMs), a unique class of potent and highly specific non-nucleoside HIV-1 reverse transcriptase inhibitors (NNRTIs) . The iodine atom on the benzo[d]isoxazole ring makes it an excellent substrate for metal-catalyzed cross-coupling reactions, such as the Stille coupling, enabling researchers to efficiently create diverse libraries of complex molecules for structure-activity relationship (SAR) studies . Furthermore, recent research highlights derivatives of 5-imidazole-3-methylbenzo[d]isoxazole as potent and selective inhibitors of the CBP/p300 bromodomain, presenting a promising therapeutic approach for treating acute myeloid leukemia (AML) . The structural features of this compound therefore make it a critical reagent for chemists working in antiviral and anticancer drug discovery programs. This product is intended for use by qualified researchers in a laboratory setting only. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications, or for human use.

Properties

Molecular Formula

C8H6INO

Molecular Weight

259.04 g/mol

IUPAC Name

5-iodo-3-methyl-1,2-benzoxazole

InChI

InChI=1S/C8H6INO/c1-5-7-4-6(9)2-3-8(7)11-10-5/h2-4H,1H3

InChI Key

IQOBVXAOTLZXKT-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC2=C1C=C(C=C2)I

Origin of Product

United States

Scientific Research Applications

Anti-inflammatory Properties

Research indicates that 5-Iodo-3-methylbenzo[d]isoxazole exhibits significant anti-inflammatory effects by modulating enzyme activities such as cyclooxygenases (COX-1 and COX-2). In vitro studies have demonstrated that this compound can inhibit COX-2 enzymes, which are implicated in inflammatory responses. The IC50 values for the compound suggest a strong potential for reducing inflammation, making it a candidate for further investigation in treating inflammatory diseases .

Antitumor Activity

The compound's structural characteristics also suggest potential antitumor properties. Isoxazole derivatives have been studied for their ability to inhibit cancer cell growth. For instance, modifications of isoxazole structures have shown enhanced selectivity and potency against various cancer cell lines, indicating that this compound could be developed into effective anticancer agents .

Antimicrobial Activity

Preliminary studies have indicated that this compound may also possess antimicrobial properties. Compounds with similar structures have demonstrated effectiveness against various bacterial strains, suggesting that further exploration of this compound could reveal significant antimicrobial applications .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally related compounds:

Compound Name Structural Features Unique Properties
5-Iodo-3-methoxybenzo[d]isoxazoleContains a methoxy group instead of a methyl groupPotentially different solubility and reactivity profiles
7-Methylbenzo[d]isoxazoleLacks halogen substitutionMay exhibit different biological activities
3-Methoxybenzo[d]isoxazoleContains a methoxy group at position 3May have distinct pharmacokinetic properties

The iodine substitution in this compound enhances its reactivity and potential for diverse chemical transformations, making it particularly interesting for medicinal chemistry applications .

Case Studies and Future Directions

Recent studies have suggested pathways for further exploration of this compound in clinical settings. For instance, its promising anti-inflammatory effects warrant investigation in chronic inflammatory conditions such as arthritis or other autoimmune diseases. Additionally, its potential antitumor activity opens avenues for developing new cancer therapies.

As research continues to evolve, future investigations will likely focus on elucidating the specific molecular mechanisms underlying its biological activities and optimizing its pharmacological profiles through structural modifications.

Mechanism of Action

The mechanism of action of 5-Iodo-3-methylbenzo[d]isoxazole depends on its specific application. In medicinal chemistry, it often targets enzymes or receptors involved in disease pathways. For example, it may inhibit the activity of certain kinases or interact with DNA to prevent cancer cell proliferation . The iodine atom enhances its binding affinity to molecular targets, while the methyl group modulates its pharmacokinetic properties.

Comparison with Similar Compounds

Key Observations :

  • Electrophilic Reactivity: The iodine atom in the title compound facilitates cross-coupling reactions, unlike amino or phenyl substituents, which prioritize hydrogen bonding or π-π interactions .
  • Bioactivity: Amino-substituted derivatives (e.g., 5-Amino-3-methylbenzo[d]isoxazole) show promise in anti-inflammatory and antimicrobial studies, whereas iodinated variants are less explored in direct bioassays .
  • Solubility: Amino groups enhance aqueous solubility, which is critical for drug bioavailability, while iodine’s hydrophobicity may limit pharmacokinetic performance .

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